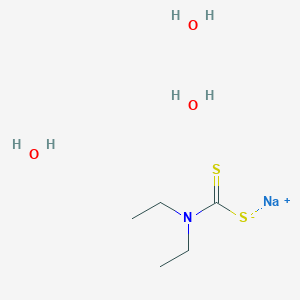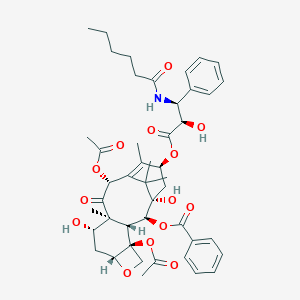
紫杉醇C
描述
Taxol C, also known as paclitaxel, is a chemotherapeutic agent widely used to treat various cancers. It is a secondary metabolite produced by the Pacific yew tree (Taxus brevifolia) and other species of the Taxus genus. Taxol C is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring. It was first identified in the 1960s and has since become one of the most effective antitumor drugs, particularly for breast, lung, and ovarian cancers .
科学研究应用
Taxol C has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and biosynthesis pathways.
Biology: Taxol C is used to study cell division and microtubule dynamics due to its ability to stabilize microtubules.
Medicine: It is a cornerstone in chemotherapy regimens for treating cancers such as breast, ovarian, and lung cancer.
生化分析
Biochemical Properties
Taxol C plays a significant role in biochemical reactions, particularly in the disruption of microtubule dynamics . It interacts with β-tubulin, a protein that forms part of the cellular cytoskeleton . This interaction promotes the assembly of tubulin into microtubules and prevents their dissociation, thereby blocking cell cycle progression and inhibiting the growth of cancer cells .
Cellular Effects
Taxol C exerts profound effects on various types of cells and cellular processes . It influences cell function by disrupting the normal function of microtubules during cell division . This disruption affects cell signaling pathways, gene expression, and cellular metabolism . For instance, Taxol C has been found to activate the cleavage of procaspases and proapoptotic markers, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Taxol C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Taxol C specifically targets the microtubules in cancer cells, preventing them from properly forming and functioning . This disrupts the cell division process, leading to cell death and inhibition of tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Taxol C change over time . It has been observed that the higher yield of Taxol was acquired after 12 days of fermentation
Dosage Effects in Animal Models
The effects of Taxol C vary with different dosages in animal models . For instance, pretreatment with 12.8 mg/kg LiCl before each Taxol C injection rescued the performance in the Displaced Object Recognition task, both at 5 days post-injection and 23 days post-injection .
Metabolic Pathways
Taxol C is involved in several metabolic pathways . It interacts with enzymes such as geranylgeranyl diphosphate synthase (GGPPS) and taxadiene synthase (TS), which are involved in the biosynthesis of the anti-cancer agent Taxol .
Transport and Distribution
Taxol C is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins, affecting its localization or accumulation
Subcellular Localization
The subcellular localization of Taxol C and its effects on activity or function are areas of active research . It is believed that the enzymes involved in the biosynthesis of Taxol C are located in different organelles, including the endoplasmic reticulum, cytoplasm, and nucleus
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Taxol C involves several synthetic routes, including complete chemical synthesis and semi-synthesis from precursors. One of the primary methods is the semi-synthesis from baccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata). The semi-synthesis involves multiple steps, including the protection and deprotection of functional groups, esterification, and oxidation reactions .
Industrial Production Methods
Industrial production of Taxol C has evolved significantly over the years. Initially, it was extracted from the bark of the Pacific yew tree, but this method was not sustainable due to the slow growth of the trees and the large quantities required. Modern methods include plant cell culture techniques, where Taxus cells are cultured in bioreactors to produce Taxol C. Additionally, metabolic engineering approaches have been employed to produce Taxol C in microbial hosts such as yeast and bacteria .
化学反应分析
Types of Reactions
Taxol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions in its biosynthetic pathway is the acylation reaction mediated by Taxus acyltransferases, which is crucial for the modification of the core taxane skeleton .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Taxol C include acyl chlorides, oxidizing agents like chromium trioxide, and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from the reactions involving Taxol C include various taxane derivatives, which are often evaluated for their potential as anticancer agents. These derivatives can have different functional groups attached to the taxane ring, altering their biological activity .
作用机制
Taxol C exerts its effects by stabilizing microtubules and preventing their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This mechanism disrupts the normal function of microtubules, which are essential for cell division. The primary molecular target of Taxol C is the tubulin protein, which forms the microtubules .
相似化合物的比较
Similar Compounds
Docetaxel: Another taxane derivative used in cancer treatment, known for its higher solubility and slightly different mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel, used for treating prostate cancer.
Epothilones: A class of microtubule-stabilizing agents with a similar mechanism of action but different chemical structures.
Uniqueness
Taxol C is unique due to its natural origin and its specific binding to the β-tubulin subunit of microtubules, which results in a highly stable microtubule structure. This stability is crucial for its effectiveness as an anticancer agent. Additionally, the complex structure of Taxol C has made its total synthesis a challenging and fascinating area of research .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHTXUBGUDGCNQ-IEAAAIHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433334 | |
| Record name | Taxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153415-45-3 | |
| Record name | Taxol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153415-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153415-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Paclitaxel C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5P3TE6LS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Taxol C's activity compare to other taxanes like paclitaxel and docetaxel?
A2: While all three compounds share the ability to stabilize microtubules, research suggests some differences in their downstream effects. In a study using guinea pig cardiac tissue, Taxol C lacked the cardiotoxic effects observed with paclitaxel []. Further research is needed to fully elucidate the specific differences in their activity profiles and potential clinical implications.
Q2: What is the molecular formula and weight of Taxol C?
A2: While not explicitly provided in the abstracts, the structure of Taxol C can be deduced from references to its aglycone and comparisons with other taxanes. It likely shares the core taxane diterpenoid structure with paclitaxel.
Q3: How is Taxol C synthesized?
A5: Taxol C has been isolated from natural sources like the bark of Taxus baccata []. Additionally, researchers have successfully synthesized Taxol C and related compounds from precursors like 10-deacetyl-7-xylosyltaxanes [].
Q4: How do structural modifications of Taxol C affect its activity?
A6: One notable structural difference between Taxol C and paclitaxel lies in the side chain attached to the core taxane ring system. Specifically, Taxol C possesses a hexanoyl group at the C-13 position, distinguishing it from the benzoyl group found in paclitaxel []. This subtle difference in side chain structure might contribute to the observed differences in their pharmacological profiles. N-methylation of Taxol C, yielding N-methyltaxol C, appears to confer cardiodepressant and arrhythmogenic activity similar to paclitaxel [], highlighting the importance of the C-3' amide group for its cardiac safety profile.
Q5: What is known about the stability of Taxol C?
A5: The abstracts provided do not specifically address the stability of Taxol C under various conditions. Further investigation is needed to assess its stability profile and guide appropriate formulation strategies.
Q6: What analytical methods are used to characterize and quantify Taxol C?
A8: Researchers employ various analytical techniques, including HPLC, 1H-NMR, 13C-NMR, and MS, for the characterization and quantification of Taxol C [, , , , ]. These methods provide valuable insights into its structural properties, purity, and concentration in different matrices.
Q7: What is the in vitro and in vivo efficacy of Taxol C?
A9: Research has demonstrated the ability of Taxol C to promote tubulin assembly in vitro []. Additionally, it exhibited potent and selective cytotoxicity in the NCI human cell line screen [], suggesting promising anticancer potential. Further in vitro and in vivo studies are necessary to explore its therapeutic efficacy in detail.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



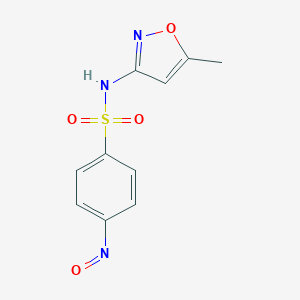
![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)
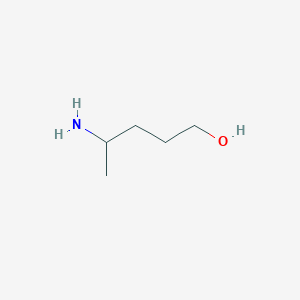

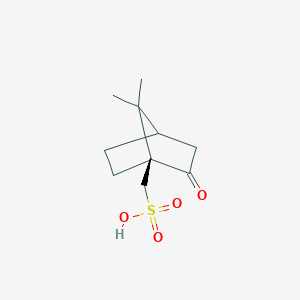
![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)


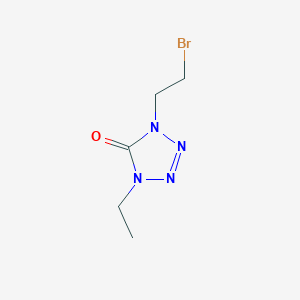
![(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)
